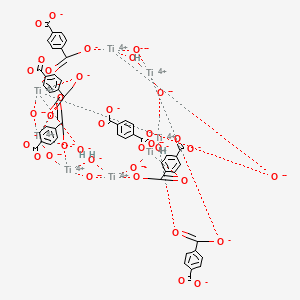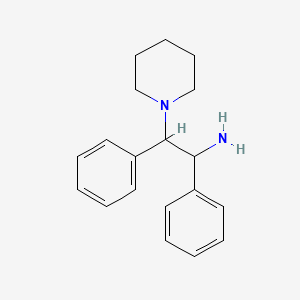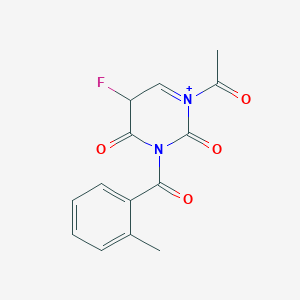
Benzyl-(2,6-dichloro-pyridin-4-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(2,6-dichloro-pyridin-4-yl)-amine est un composé chimique caractérisé par la présence d'un groupe benzyle attaché à un cycle pyridine substitué par deux atomes de chlore aux positions 2 et 6.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Benzyl-(2,6-dichloro-pyridin-4-yl)-amine implique généralement la réaction de l'acide 2,6-dichloro-4-pyridinecarboxylique avec la benzylamine dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. Les conditions de réaction incluent souvent un solvant tel que le dichlorométhane et une plage de température de 0 à 25 °C.
Méthodes de production industrielle : La production industrielle du this compound peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : Benzyl-(2,6-dichloro-pyridin-4-yl)-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Les atomes de chlore sur le cycle pyridine peuvent subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines en présence d'une base telle que l'hydroxyde de sodium.
Produits principaux :
Oxydation : Dérivés oxydés du composé d'origine.
Réduction : Formes réduites du composé avec des atomes d'hydrogène remplaçant les atomes de chlore.
Substitution : Dérivés substitués avec des nucléophiles remplaçant les atomes de chlore.
4. Applications de la recherche scientifique
This compound a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'agrochimiques et de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Benzyl-(2,6-dichloro-pyridin-4-yl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl-(2,6-dichloro-pyridin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzyl-(2,6-dichloro-pyridin-4-yl)-amine peut être comparé à d'autres composés similaires, tels que :
N-(2,6-dichloro-pyridin-4-yl)-N'-phenylurea (DCPPU) : Connue pour son activité cytokinine et utilisée dans la régulation de la croissance des plantes.
N-(2-chloropyridin-4-yl)-N'-phenylurea (CPPU) : Une autre cytokinine avec des applications en agriculture.
Thidiazuron (TDZ) : Une cytokinine synthétique utilisée en culture de tissus végétaux et en agriculture.
La particularité du this compound réside dans sa structure spécifique et les activités biologiques qui en résultent, qui peuvent différer de celles des composés similaires énumérés ci-dessus.
Propriétés
Formule moléculaire |
C12H10Cl2N2 |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
N-benzyl-2,6-dichloropyridin-4-amine |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-6-10(7-12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
Clé InChI |
DUTQVASSZKFZPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B12299027.png)


![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)


![17-(Cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid](/img/structure/B12299061.png)

![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)

![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)

![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)
